molecular formula C13H16N4O3 B569960 1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione CAS No. 115008-06-5

1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione

Cat. No.: B569960
CAS No.: 115008-06-5
M. Wt: 276.296
InChI Key: PQJWOEZZONFDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione is a complex organic compound belonging to the class of fused heterocyclic systems This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through cyclization, involving the acetyl methyl group and the amide carbonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione stands out due to its unique structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

115008-06-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.296

IUPAC Name

1,3,8,8-tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione

InChI

InChI=1S/C13H16N4O3/c1-13(2)5-7-14-10-9(17(7)8(18)6-13)11(19)16(4)12(20)15(10)3/h5-6H2,1-4H3

InChI Key

PQJWOEZZONFDFI-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=C(N2C(=O)C1)C(=O)N(C(=O)N3C)C)C

Synonyms

Pyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione, 8,9-dihydro-1,3,8,8-tetramethyl-

Origin of Product

United States

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